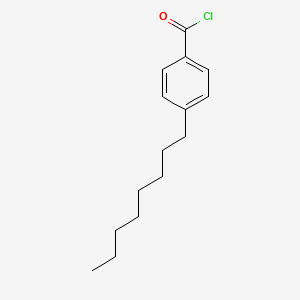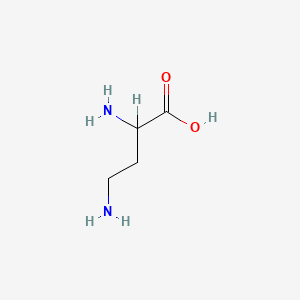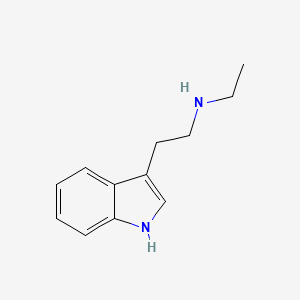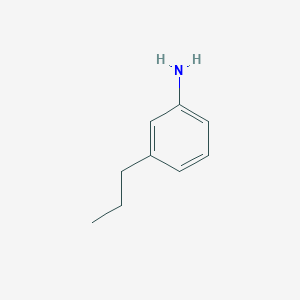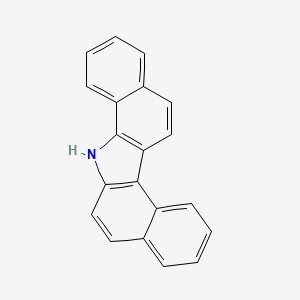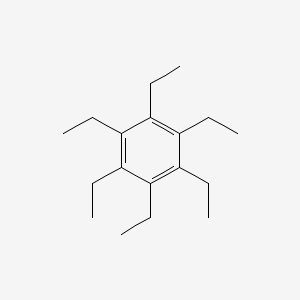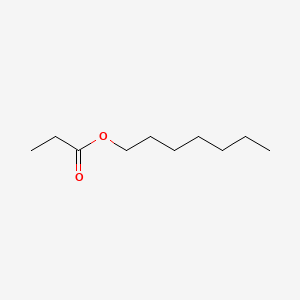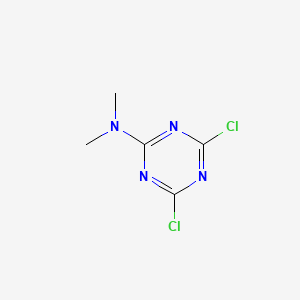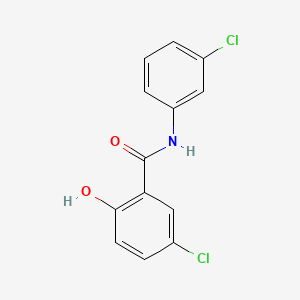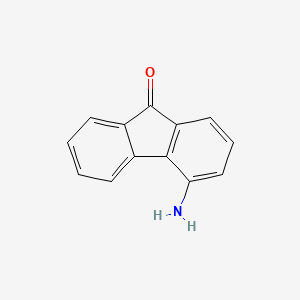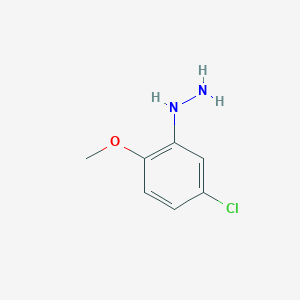
(5-Chloro-2-methoxyphenyl)hydrazine
Übersicht
Beschreibung
(5-Chloro-2-methoxyphenyl)hydrazine, or 5-Cl-2-MePhH, is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a molecular weight of 191.6 g/mol and a melting point of 80-81°C. 5-Cl-2-MePhH is a versatile compound that is used in a variety of laboratory experiments due to its unique properties and its ability to react with a wide range of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
(5-Chloro-2-methoxyphenyl)hydrazine has been utilized in the synthesis of various derivatives with potential biological activities. For example, it has been used in synthesizing pyrazoline derivatives with antidepressant activities as evaluated in Swiss-Webster mice (Palaska, Aytemir, Uzbay, & Erol, 2001). Similarly, Schiff bases containing a disubstituted thiazole ring, synthesized from this compound, displayed notable anti-bacterial and anti-fungal activities (Bharti, Nath, Tilak, & Singh, 2010).
Chemical Structure and Synthesis
The chemical structure and synthesis of compounds derived from (5-Chloro-2-methoxyphenyl)hydrazine have been a focus of research. The compound (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene, synthesized from this hydrazine, is a notable example (Chang, Lu, & Zhao, 2009). Additionally, the compound has been used in creating molecules for crystallographic studies, such as in the synthesis of (E,E)-4,4′-Dichloro-2,2′-[azinobis(phenylmethylidyne)]diphenol (Chang, 2009).
Antimicrobial and Antifungal Studies
Compounds synthesized using (5-Chloro-2-methoxyphenyl)hydrazine have shown promise in antimicrobial and antifungal studies. For instance, some newly synthesized pyrazoline and isoxazole derivatives exhibited antimicrobial and antitubercular activities (Vyas, Tala, Dhaduk, Akbari, & Joshi, 2008).
Use in Synthesis of Novel Compounds
This hydrazine has been instrumental in the synthesis of novel chemical compounds with potential therapeutic uses. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized using this compound, showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
High-Throughput Synthesis
(5-Chloro-2-methoxyphenyl)hydrazine has also been used in high-throughput synthesis, demonstrating its versatility in chemical research. For instance, it was involved in the regioselective alkylations of hydrazine derivatives, facilitating the synthesis of various hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUKFDXCAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328290 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)hydrazine | |
CAS RN |
202823-24-3 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202823-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

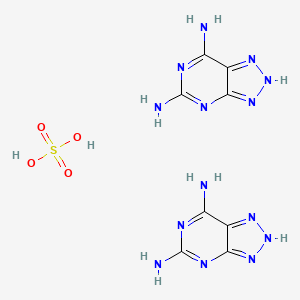
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)
